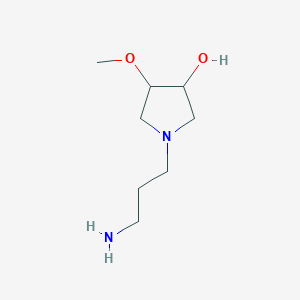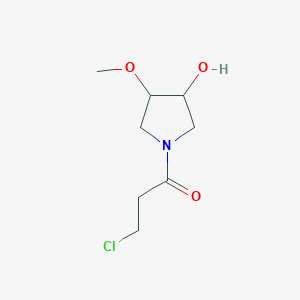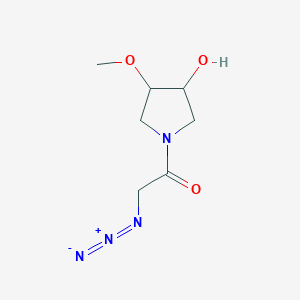
(4-Azepan-1-ylcyclohexyl)amine dihydrochloride
Übersicht
Beschreibung
(4-Azepan-1-ylcyclohexyl)amine dihydrochloride is a chemical compound with the molecular formula C12H26Cl2N2 and a molecular weight of 269.26 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of (4-Azepan-1-ylcyclohexyl)amine dihydrochloride consists of 12 carbon atoms, 26 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms . For a detailed structural analysis, it would be beneficial to refer to a dedicated chemical structure database or software.Physical And Chemical Properties Analysis
The physical and chemical properties of (4-Azepan-1-ylcyclohexyl)amine dihydrochloride, such as its melting point, boiling point, density, and solubility, are not provided in the search results . These properties can be determined through laboratory testing or found in dedicated chemical databases.Wissenschaftliche Forschungsanwendungen
Synthesis of N-arylindoles and Azepinoindoles
2-Alkynylcyclohexadienimines, derived from the oxidation of 2-alkynylanilines, react with aromatic amines leading to N-arylindoles with a 4-amino substitution. This metal-controlled reaction uses Bi(OTf)3 as the best catalyst, and the resulting 4-amino N-arylindoles can be converted into azepino[4,3,2-cd]indoles through condensation with aldehydes (Zhang et al., 2012).
Synthesis of Azepines
A new secondary amine, (-)-5-Methyl-6,7-dihydro-5H-dibenz[c,e]azepine 4, was prepared enantioselectively from 2'-acetylbiphenyl-2-carboxylic acid. This compound features an axis-center stereochemical relay, offering insights into the synthesis and behavior of azepines (Pira et al., 2009).
Azepanium Ionic Liquids
The seven-member alicyclic secondary amine, azepane, is used to synthesize a new family of room temperature ionic liquids. These transformations are significant in mitigating the disposal of azepane, a coproduct in the polyamide industry (Belhocine et al., 2011).
Biobased Amines for Material Chemistry
A review of both fundamental and applied research on the synthesis of biobased primary and secondary amines from various biomass sources, including their use as building blocks for material chemistry, provides insights into the broader applications of such compounds (Froidevaux et al., 2016).
Cross-Dehydrogenative Coupling
The first visible-light induced cross-dehydrogenative coupling between tertiary amines and diazo compounds, leading to various β-amino-α-diazo adducts, expands the utility of these compounds in synthetic chemistry (Xiao et al., 2014).
Palladium Catalyzed C–H Arylation
A Pd(II)-catalyzed enantioselective α-C–H coupling of a wide range of amines, including azepanes, is critical in drug discovery, showcasing the importance of these compounds in medicinal chemistry (Jain et al., 2016).
Conformational Energetics of Azepan
A study on the computational and experimental thermochemical analysis of azepan and azepan-1-ylacetonitrile provides insights into the conformational forms and energetic analysis of these compounds (Freitas et al., 2014).
Eigenschaften
IUPAC Name |
4-(azepan-1-yl)cyclohexan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2.2ClH/c13-11-5-7-12(8-6-11)14-9-3-1-2-4-10-14;;/h11-12H,1-10,13H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMOQWDFOJLITE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2CCC(CC2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(piperidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1478111.png)
![1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-ol](/img/structure/B1478113.png)











